molecular formula C18H28N4O2S B14157851 3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one CAS No. 842971-70-4

3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one

Katalognummer: B14157851
CAS-Nummer: 842971-70-4
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: AKYMJUSVGAWJBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes both dimethylamino and propan-2-yl groups attached to a quinazolinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dimethylamino and propan-2-yl groups through nucleophilic substitution reactions. Common reagents used in these reactions include dimethylamine, propan-2-yl halides, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((1-(dimethylamino)propan-2-yl)oxy)-2-((1-(dimethylamino)propan-2-yl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different functional groups.

    Dimethylamino compounds: Molecules containing dimethylamino groups attached to different cores.

    Propan-2-yl derivatives: Compounds with propan-2-yl groups attached to various molecular frameworks.

Eigenschaften

CAS-Nummer

842971-70-4

Molekularformel

C18H28N4O2S

Molekulargewicht

364.5 g/mol

IUPAC-Name

3-[1-(dimethylamino)propan-2-yloxy]-2-[1-(dimethylamino)propan-2-ylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C18H28N4O2S/c1-13(11-20(3)4)24-22-17(23)15-9-7-8-10-16(15)19-18(22)25-14(2)12-21(5)6/h7-10,13-14H,11-12H2,1-6H3

InChI-Schlüssel

AKYMJUSVGAWJBS-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(C)C)ON1C(=O)C2=CC=CC=C2N=C1SC(C)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.